4-Chloro-2-hydroxybenzenesulfonamide

Description

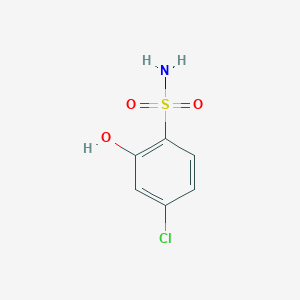

Structure

2D Structure

Properties

IUPAC Name |

4-chloro-2-hydroxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3,9H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVYHVGLQROERW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243372-63-5 | |

| Record name | 4-chloro-2-hydroxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction typically involves treating the starting material with chlorosulfonic acid to introduce the sulfonic acid group, followed by amination to form the sulfonamide.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of specialized reactors and precise control of reaction conditions such as temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of 4-chloro-2-hydroxybenzenesulfonic acid.

Reduction: Formation of this compound derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-hydroxybenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is utilized in the study of enzyme inhibition and as a probe in biological assays.

Medicine: It has potential therapeutic applications, including its use as an anti-inflammatory and antibacterial agent.

Industry: It is employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-Chloro-2-hydroxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares 4-Chloro-2-hydroxybenzenesulfonamide derivatives with other sulfonamides, focusing on structural features, synthesis, and physicochemical properties.

Structural Modifications and Crystallography

Schiff Base Derivatives

- 4-[(E)-(5-Chloro-2-hydroxybenzylidene)amino]benzenesulfonamide Structure: A Schiff base formed by condensing 5-chlorosalicylaldehyde with sulfanilamide. Crystal Data: Monoclinic system (space group P21), with cell parameters $a = 6.1936 \, \text{Å}$, $b = 4.6002 \, \text{Å}$, $c = 23.252 \, \text{Å}$, and $\beta = 95.699^\circ$. Intramolecular O–H⋯N hydrogen bonding stabilizes the planar conformation .

- 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide Structure: Incorporates an ethylamino spacer between the benzene ring and the Schiff base. This increases flexibility and alters molecular packing. Crystal Data: Monoclinic (C2/c), with $a = 21.069 \, \text{Å}$, $b = 4.8125 \, \text{Å}$, $c = 30.838 \, \text{Å}$, and $\beta = 99.942^\circ$. The sulfur atom adopts a distorted tetrahedral geometry, and intermolecular N–H⋯O hydrogen bonds form centrosymmetric dimers .

Halogenated and Alkylthio Derivatives

- 4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(heteroaryl)methyl]benzenesulfonamide (Compound 11) Structure: Features a chlorobenzo-dioxolylmethylthio substituent and a heteroaryl-iminomethyl group. Properties: Melting point 177–180°C; characterized by HPLC and IR. The bulky substituents may hinder crystallization, reducing solubility .

4-Chloro-N-(2-methyl-benzoyl)benzenesulfonamide

Physicochemical Properties

Key Observations :

- Melting Points : Schiff bases generally exhibit lower melting points (e.g., 168°C for the ethyl-linked derivative) compared to alkylthio derivatives (177–180°C), likely due to flexible spacers reducing lattice stability .

- Hydrogen Bonding : Intramolecular interactions (e.g., O–H⋯N) stabilize planar conformations, while intermolecular bonds (N–H⋯O) promote crystal packing .

Biological Activity

4-Chloro-2-hydroxybenzenesulfonamide, also known as 4-chloro-N-hydroxybenzene-1-sulfonamide, is an organic compound belonging to the sulfonamide class. Its chemical structure features a chlorinated phenolic group with a hydroxyl group and a sulfonamide functional group, characterized by the molecular formula . This compound has garnered attention for its significant biological activity, particularly in antimicrobial and anti-inflammatory contexts.

Chemical Structure and Properties

The unique structural characteristics of this compound influence its biological activity. The presence of the chlorine atom at the para position relative to the hydroxyl group enhances its reactivity. The sulfonamide group is known for its role in various biological interactions, particularly with enzymes and proteins involved in metabolic pathways .

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial activity . Its structural similarity to other sulfonamides, which are well-documented for their antimicrobial properties, suggests potential efficacy against a range of bacterial infections. Studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antibacterial agent .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound may also possess anti-inflammatory effects . Preliminary studies suggest that it can modulate various signaling pathways related to inflammation, potentially offering therapeutic benefits in conditions characterized by excessive inflammatory responses .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins . For instance, it has been observed to bind effectively to certain targets within metabolic pathways, leading to inhibition of enzymatic activity. This interaction is crucial for its antimicrobial effects, as it disrupts essential bacterial functions .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Chloro-2-methylphenol | Contains a methyl group instead of a hydroxyl | Exhibits different solubility and reactivity |

| 2-Hydroxybenzenesulfonamide | Lacks chlorine substitution | Known for strong antibacterial properties |

| 4-Amino-2-hydroxybenzenesulfonamide | Contains an amino group instead of chlorine | Exhibits different pharmacological activities |

The variations in functional groups among these compounds significantly influence their chemical behavior and biological activity .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Antibacterial Activity Study : A study demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) against various bacterial strains below 10 µM, indicating strong antibacterial potential .

- Anti-inflammatory Pathway Modulation : Another investigation revealed that this compound could inhibit pro-inflammatory cytokine production in vitro, suggesting its role in modulating inflammatory responses .

- Enzyme Inhibition Studies : Molecular docking studies have shown that this compound effectively binds to key enzymes involved in bacterial metabolism, providing insights into its mechanism of action as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-Chloro-2-hydroxybenzenesulfonamide, and how is purity validated?

- Methodological Answer : The synthesis typically involves chlorosulfonation of 2-hydroxybenzoic acid derivatives followed by amidation. Key steps include:

- Reacting 2-hydroxybenzenesulfonyl chloride with ammonia or amines under controlled pH (e.g., aqueous NH₃ at 0–5°C) .

- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH).

- Purity validation using HPLC (C18 column, acetonitrile/water mobile phase), ¹H/¹³C NMR (DMSO-d₆ solvent), and elemental analysis .

Q. How is the solubility profile of this compound characterized, and why is this critical for biological assays?

- Methodological Answer : Solubility is assessed in polar (e.g., DMSO, ethanol) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λ ~260 nm). This data informs solvent selection for in vitro assays (e.g., antimicrobial testing in nutrient broth) and ensures compound stability during dosing .

Advanced Research Questions

Q. How can contradictions between computational molecular modeling and experimental crystallographic data for sulfonamide derivatives be resolved?

- Methodological Answer : Discrepancies often arise from dynamic vs. static structural representations. To resolve:

- Perform X-ray crystallography (e.g., monoclinic C2/c system, Cu-Kα radiation) to obtain precise bond angles and conformations .

- Compare with DFT calculations (B3LYP/6-311+G(d,p) basis set) to assess solvent effects and thermal motion artifacts.

- Validate using spectroscopic techniques (e.g., IR for hydrogen bonding patterns) .

Q. What strategies optimize reaction yields in electrophilic substitutions for this compound derivatives?

- Methodological Answer : Yield optimization involves:

- Catalyst Screening : Lewis acids (e.g., AlCl₃) for directed ortho-chlorination .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophile stability.

- Temperature Control : Stepwise heating (40–60°C) minimizes side reactions (e.g., over-sulfonation) .

- By-Product Analysis : LC-MS identifies impurities (e.g., di-substituted analogs), guiding iterative refinement .

Q. How are structure-activity relationships (SARs) evaluated for this compound in drug discovery?

- Methodological Answer : SAR studies involve:

- Structural Modifications : Introducing substituents (e.g., alkyl, halogens) at the 4-position to enhance target binding (e.g., carbonic anhydrase inhibition) .

- Biological Assays : Dose-response curves (IC₅₀) in enzyme inhibition assays (e.g., stopped-flow spectroscopy for CA-II/IX isoforms) .

- Computational Docking : AutoDock Vina or Schrödinger Suite to predict binding modes to active sites (e.g., Zn²⁺ coordination in CAs) .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data (e.g., NMR vs. IR) for sulfonamide intermediates?

- Methodological Answer :

- NMR Reassessment : Confirm peak assignments via 2D techniques (HSQC, HMBC) to resolve overlapping signals .

- IR Cross-Validation : Compare sulfonamide S=O stretches (~1350 cm⁻¹) with reference spectra .

- Alternative Synthesis : Prepare derivatives (e.g., methyl esters) to isolate functional group vibrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.